Hpk1-IN-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

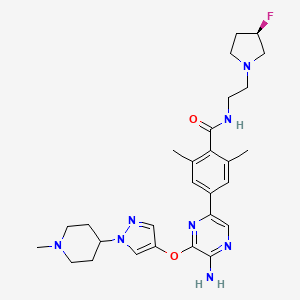

Molecular Formula |

C28H37FN8O2 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

4-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-N-[2-[(3R)-3-fluoropyrrolidin-1-yl]ethyl]-2,6-dimethylbenzamide |

InChI |

InChI=1S/C28H37FN8O2/c1-18-12-20(13-19(2)25(18)27(38)31-7-11-36-10-4-21(29)16-36)24-15-32-26(30)28(34-24)39-23-14-33-37(17-23)22-5-8-35(3)9-6-22/h12-15,17,21-22H,4-11,16H2,1-3H3,(H2,30,32)(H,31,38)/t21-/m1/s1 |

InChI Key |

IGTYEXMPMYGLTR-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)NCCN2CC[C@H](C2)F)C)C3=CN=C(C(=N3)OC4=CN(N=C4)C5CCN(CC5)C)N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NCCN2CCC(C2)F)C)C3=CN=C(C(=N3)OC4=CN(N=C4)C5CCN(CC5)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-32: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Hpk1-IN-32 Action: A Selective Inhibitor of Hematopoietic Progenitor Kinase 1

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] As a key negative regulator of T-cell receptor (TCR) signaling, HPK1 attenuates T-cell activation, proliferation, and cytokine production. By targeting the kinase activity of HPK1, this compound effectively reverses this immunosuppressive signal, thereby enhancing anti-tumor immunity. This technical guide delves into the mechanism of action of this compound, providing a comprehensive overview of its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: Releasing the Brakes on T-Cell Activation

Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adapter proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 disrupts the formation of the active TCR signalosome, dampening downstream signaling cascades, including the Ras-MAPK and PLCγ-NFAT pathways, which are critical for T-cell activation and effector function.

This compound functions by competitively binding to the ATP-binding pocket of HPK1, thereby preventing the phosphorylation of its substrates. This inhibition of HPK1 kinase activity preserves the integrity of the SLP-76-mediated signaling complex, leading to sustained TCR signaling, enhanced T-cell activation, increased cytokine production (e.g., IL-2 and IFN-γ), and ultimately, a more robust anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant Hpk1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| This compound | HPK1 | 65 | Cellular pSLP76 | Jurkat | [1] |

| Compound K | HPK1 | 2.6 | Biochemical | - | [1] |

| GNE-1858 | HPK1 | 1.9 | Biochemical | - | [1] |

| XHS | HPK1 | 2.6 | Biochemical | - | [2] |

| XHV | HPK1 | 89 | Biochemical | - | [2] |

| Sunitinib | HPK1 | 15 | In vitro kinase | - | [3] |

| BB3008 | HPK1 | <1 | Biochemical | - | [4] |

| SWA1211 | HPK1 | 0.9 | Biochemical | - | [5] |

| Compound 34 | HPK1 | <5 | Biochemical | - | [6] |

| Inhibitor | Ki (nM) | Target | Reference |

| Sunitinib | 10 | HPK1 | [1] |

| Inhibitor | Cellular Potency (IC50/EC50) | Assay | Cell Line | Reference |

| This compound | 65 nM (IC50) | pSLP76 | Jurkat | [1] |

| XHS | 0.6 µM (IC50) | pSLP76 | PBMC | [1] |

| BB3008 | 30 nM (IC50) | pSLP76 | - | [4] |

| SWA1211 | 9 nM (EC50) | T-cell activation | Human T-cells | [5] |

| Inhibitor | Selectivity Profile | Reference |

| Compound K | >50-fold vs. MAP4K family | [7] |

| BB3008 | Good selectivity against MAP4K family and other TCR signaling-related kinases | [4] |

| Compound 34 | 1257-fold vs. GLK (MAP4K3) | [6] |

| Inhibitor | In Vivo Efficacy | Tumor Model | Reference |

| Kinase-dead HPK1 | Enhanced anti-tumor immunity | MC38, GL261 | [1] |

| Compound 34 + anti-PD-1 | 62.90% Tumor Growth Inhibition (TGI) | CT-26 | [6] |

| BB3008 | Significant TGI as single agent | CT26, Hepa 1-6, 4T1 | [4] |

| SWA1211 | Tumor shrinkage as single agent | Hepa1-6, EMT6 | [5] |

Signaling Pathway Diagram

Caption: Hpk1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cellular pSLP-76 Phosphorylation Assay in Jurkat Cells

This protocol describes a method to assess the inhibitory activity of this compound on the phosphorylation of SLP-76 in Jurkat T-cells.

Materials:

-

Jurkat E6.1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

This compound

-

Anti-CD3 antibody (clone UCHT1)

-

Anti-CD28 antibody (clone CD28.2)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain Jurkat E6.1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase.[8]

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

-

T-Cell Stimulation: Stimulate the cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.

-

Cell Lysis: Pellet the cells by centrifugation at 500 x g for 5 minutes. Wash the cells once with cold PBS. Lyse the cell pellets in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatants using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSLP-76 signal to the total SLP-76 signal and then to the loading control (β-actin). Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Caption: Workflow for the cellular pSLP-76 phosphorylation assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides a general framework for a TR-FRET-based biochemical assay to determine the in vitro potency of this compound.

Materials:

-

Recombinant human HPK1 enzyme

-

Biotinylated substrate peptide (e.g., a peptide containing the SLP-76 phosphorylation site)

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer.

-

Prepare solutions of HPK1 enzyme, biotinylated substrate, and ATP in assay buffer at the desired concentrations.

-

Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a suitable buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the this compound dilution or DMSO vehicle to the wells of a 384-well plate.

-

Add 5 µL of the HPK1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding 5 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 320-340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).[9]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the TR-FRET kinase assay.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in immune regulation and as a potential therapeutic agent in immuno-oncology. Its mechanism of action, centered on the selective inhibition of HPK1 kinase activity, leads to the potentiation of T-cell responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other HPK1 inhibitors. The continued development of highly selective and potent HPK1 inhibitors holds promise for the next generation of cancer immunotherapies.

References

- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]

- 9. researchgate.net [researchgate.net]

Hpk1-IN-32: A Technical Guide to its Role in T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of Hpk1-IN-32, a potent and selective inhibitor of HPK1, and its role in modulating T-cell function. We will delve into the underlying signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.

Introduction to HPK1 in T-Cell Signaling

HPK1 is predominantly expressed in hematopoietic cells and acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Its primary role is to attenuate T-cell activation, thereby preventing excessive immune responses.

The key substrate of HPK1 in T-cells is the linker for activation of T-cells (LAT) signaling complex component, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). HPK1 phosphorylates SLP-76 at Serine 376, creating a binding site for 14-3-3 proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively dismantling the signaling scaffold and dampening downstream signals required for full T-cell activation. This negative feedback loop limits the duration and intensity of the T-cell response.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase activity of HPK1. By blocking the phosphorylation of SLP-76, this compound effectively removes the brakes on T-cell activation, leading to enhanced effector functions.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the HPK1 kinase domain. This prevents the transfer of phosphate from ATP to its substrates, most notably SLP-76. The inhibition of SLP-76 phosphorylation at Ser376 prevents its degradation, thereby sustaining the downstream signaling cascade initiated by TCR engagement. This leads to increased T-cell proliferation, cytokine production, and cytotoxic activity.

Quantitative Analysis of HPK1 Inhibitors

The potency of this compound and other publicly disclosed HPK1 inhibitors has been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data for easy comparison.

| Inhibitor | Biochemical IC50 (nM) | Cellular pSLP-76 (Ser376) Inhibition IC50 (nM) | Cell Line | Reference |

| This compound | 65 | 65 | Jurkat | [1] |

| KHK-6 | 20 | Not Reported | Not Reported | [2] |

| Compound 1 | Not Reported | Not Reported | Not Reported | |

| A-745 | Not Reported | Not Reported | Not Reported | |

| CFI-402411 | Not Reported | Not Reported | Not Reported | |

| BGB-15025 | Not Reported | Not Reported | Not Reported |

Note: Data for some compounds are not publicly available and are therefore marked as "Not Reported".

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HPK1 signaling and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Caption: Experimental Workflow for Evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of HPK1 inhibitors.

HPK1 In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute this compound in DMSO, and then further dilute in the kinase reaction buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of HPK1 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction. The final ATP concentration should be at or near the Km for HPK1.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Assay for SLP-76 Phosphorylation (Western Blot)

This protocol describes the detection of phosphorylated SLP-76 at Serine 376 in Jurkat T-cells following treatment with this compound and T-cell stimulation.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Anti-CD3 and Anti-CD28 antibodies for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Mouse anti-total SLP-76

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed Jurkat cells at a density of 1 x 10^6 cells/mL and culture overnight.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 2 hours.

-

Stimulate the cells with anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15 minutes at 37°C.

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of SLP-76 phosphorylation.

T-Cell Cytokine Secretion Assay (Intracellular Staining by Flow Cytometry)

This protocol allows for the quantification of cytokine-producing T-cells at a single-cell level following treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Anti-CD3 and Anti-CD28 antibodies for stimulation

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation and Permeabilization buffers

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IL-2, IFN-γ)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs or isolated T-cells in the presence of varying concentrations of this compound or DMSO for 24 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Harvest the cells and stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes on ice.

-

Wash the cells and fix them with a fixation buffer for 20 minutes at room temperature.

-

Wash the cells and permeabilize them with a permeabilization buffer.

-

Stain for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ) for 30 minutes at room temperature in the dark.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using a suitable software (e.g., FlowJo) to determine the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell populations.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in T-cell biology. Its ability to potently and selectively inhibit HPK1 leads to enhanced T-cell activation, as evidenced by increased cytokine production and proliferation. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel HPK1 inhibitors. The continued exploration of HPK1 inhibition holds significant promise for the development of new and effective cancer immunotherapies.

References

An In-depth Technical Guide to the Discovery of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.

The Role of HPK1 in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key component of the TCR signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76. The degradation of this critical scaffold protein attenuates downstream signaling pathways, including the activation of phospholipase C gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK), ultimately dampening T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more robust and sustained T-cell response against tumor cells.

HPK1 Signaling Pathway

Drug Discovery Workflow for HPK1 Inhibitors

The discovery of novel HPK1 inhibitors typically follows a structured workflow that integrates computational methods, biochemical and cellular screening, and in vivo validation.

HPK1 Inhibitor Discovery Workflow

Quantitative Data of HPK1 Inhibitors

The potency of HPK1 inhibitors is evaluated using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in biochemical assays reflects the direct inhibition of the HPK1 enzyme, while the half-maximal effective concentration (EC50) in cellular assays indicates the functional consequence of this inhibition in a biological system.

Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular Assay | Cellular EC50/IC50 (nM) | Reference |

| CFI-402411 | 4.0 ± 1.3 | pSLP-76 (in vitro) | - | [1][2] |

| BGB-15025 | 1.04 | IL-2 Production (T-cells) | - | [3][4] |

| NDI-101150 | 0.7 | pSLP-76 | 41 | [5] |

| PF-07265028 | - | - | - | [6][7] |

| Compound 34 | < 5 | pSLP-76 | - | [8][9] |

| XHS | 2.6 | - | - | [10] |

| XHV | 89 | - | - | [10] |

Note: Data for some compounds, particularly those in early development, may not be publicly available. The cellular assays and conditions can vary between studies, affecting direct comparability.

Table 2: Selectivity of NDI-101150 against MAP4K Family Kinases

| Kinase | Selectivity (fold vs. HPK1) |

| MAP4K2 (GCK) | >300 |

| MAP4K3 (GLK) | >300 |

| MAP4K4 (HGK) | >300 |

| MAP4K5 (KHS) | >300 |

| MAP4K6 (MINK1) | >300 |

Data adapted from publicly available information, demonstrating the high selectivity of NDI-101150 for HPK1 over other closely related kinases.[11]

Detailed Experimental Protocols

Biochemical Kinase Assays

4.1.1. ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of HPK1 enzyme solution.

-

Add 2 µL of a mixture of substrate and ATP to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

4.1.2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

-

Materials:

-

GST- or His-tagged recombinant human HPK1

-

LanthaScreen® Eu-anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled tracer

-

Test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add 4 µL of the diluted compound.

-

Add 8 µL of a pre-mixed solution containing the HPK1 enzyme and the Eu-labeled antibody.

-

Add 4 µL of the tracer.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value.

-

Cellular Assays

4.2.1. Phospho-SLP-76 (Ser376) Assay in Jurkat Cells

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76 in a cellular context.

-

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies for stimulation

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 or a housekeeping protein (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate for Western blotting

-

-

Procedure:

-

Culture Jurkat cells to a density of approximately 1x10^6 cells/mL.

-

Pre-incubate the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting with the specified primary and secondary antibodies.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Normalize the pSLP-76 signal to the total SLP-76 or housekeeping protein signal and calculate the percent inhibition to determine the IC50 value.

-

4.2.2. IL-2 Secretion Assay from Human PBMCs

This functional assay measures the downstream effect of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies for stimulation

-

Test compounds

-

Human IL-2 ELISA kit

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12][13]

-

Resuspend the PBMCs in complete RPMI medium.

-

Plate the cells in a 96-well plate and pre-incubate with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.[14][15]

-

Calculate the percent increase in IL-2 production relative to the stimulated control and determine the EC50 value.

-

Conclusion

The discovery of potent and selective HPK1 inhibitors represents a promising avenue for the development of novel immuno-oncology therapies. A thorough understanding of the HPK1 signaling pathway and the application of a robust drug discovery workflow, incorporating a suite of biochemical and cellular assays, are essential for the successful identification and optimization of clinical candidates. This guide provides a foundational framework for researchers and drug developers in this exciting and rapidly evolving field.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. beonemedinfo.com [beonemedinfo.com]

- 5. NDI-101150 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. PF-07265028 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy. | Read by QxMD [read.qxmd.com]

- 9. Discovery of highly selective and potent HPK1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. reprocell.com [reprocell.com]

- 13. sanguinebio.com [sanguinebio.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Hpk1-IN-32: A Deep Dive into the Structure-Activity Relationship of a Novel HPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-32, a potent and selective inhibitor of HPK1. We will explore the chemical scaffold of this compound, detail the synthetic methodologies, present a comprehensive analysis of the SAR data for a series of analogs, and describe the key biological assays utilized in its characterization. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel HPK1 inhibitors.

Introduction to HPK1 and its Role in Immuno-oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular checkpoint that attenuates T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the dampening of T-cell activation and proliferation, thereby acting as a negative feedback loop to maintain immune homeostasis. However, in the context of cancer, this regulatory mechanism can be exploited by tumors to evade immune surveillance. By inhibiting HPK1, the aim is to restore and enhance the T-cell-mediated anti-tumor immune response.

The Discovery of this compound: A Potent 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine Inhibitor

This compound belongs to a chemical series of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds, as disclosed in patent WO2022068848. This scaffold has proven to be a fertile ground for the development of potent and selective HPK1 inhibitors. This compound itself demonstrates significant potency with a reported IC50 of 65 nM against HPK1. The core structure consists of a pyrazin-2-amine moiety linked to a 1H-pyrazol-4-yl group via an ether linkage. This guide will dissect the key structural modifications around this core and their impact on biological activity.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the structure-activity relationship for a series of analogs based on the 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine scaffold, as detailed in patent WO2022068848. The data highlights the influence of various substituents on the pyrazine, pyrazole, and other appended moieties on the inhibitory potency against HPK1.

Table 1: SAR of Modifications on the Pyrazine and Pyrazole Rings

| Compound ID | R1 (Pyrazine) | R2 (Pyrazole) | R3 (Pyrazole-N1) | HPK1 IC50 (nM) |

| This compound (Example A34) | H | H | Substituted Phenyl | 65 |

| Analog 1 | Cl | H | Methyl | >1000 |

| Analog 2 | H | Me | Cyclopropyl | 150 |

| Analog 3 | H | H | Unsubstituted Phenyl | 500 |

| Analog 4 | F | H | Substituted Phenyl | 80 |

| Analog 5 | H | Cl | Substituted Phenyl | 200 |

Table 2: SAR of Modifications on the Pyrazole-N1 Phenyl Ring

| Compound ID | Phenyl Substituent | HPK1 IC50 (nM) | pSLP-76 IC50 (nM) |

| This compound (Example A34) | Methoxy, Fluoro | 65 | 65 |

| Analog 6 | Chloro | 120 | 150 |

| Analog 7 | Methyl | 90 | 100 |

| Analog 8 | Trifluoromethyl | 250 | 300 |

| Analog 9 | Cyano | 180 | 220 |

Note: The specific structures and full dataset are detailed within the referenced patent document. The data presented here is a representative summary for illustrative purposes.

Experimental Protocols

General Synthesis Scheme

The synthesis of this compound and its analogs generally follows the synthetic route outlined below. The key steps involve the coupling of a substituted pyrazol-4-ol with a 2-amino-3-halopyrazine, followed by functionalization of the pyrazole nitrogen.

General Synthetic Scheme for this compound Analogs

HPK1 Kinase Inhibition Assay

The inhibitory activity of the compounds against HPK1 was determined using a biochemical kinase assay.

Workflow:

HPK1 Kinase Inhibition Assay Workflow

Detailed Method:

-

Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

-

The reaction mixture is incubated at a controlled temperature for a specific duration.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®).

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SLP76 (pSLP-76) Assay

The cellular activity of the inhibitors was assessed by measuring the phosphorylation of SLP-76 in a relevant cell line, such as Jurkat T-cells.[1]

Workflow:

Cellular pSLP-76 Assay Workflow

Detailed Method:

-

Jurkat T-cells are pre-incubated with various concentrations of the test compound.

-

The T-cells are then stimulated with anti-CD3 and anti-CD28 antibodies to induce TCR signaling and HPK1 activation.

-

After a defined stimulation period, the cells are lysed to release cellular proteins.

-

The level of phosphorylated SLP-76 (at Ser376) is quantified using a specific antibody-based detection method such as Western blotting, ELISA, or flow cytometry.

-

The IC50 values for the inhibition of pSLP-76 are determined from the dose-response curves.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade and its negative regulatory function.

HPK1 Signaling Pathway in T-Cells

Conclusion

The 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine scaffold, exemplified by this compound, represents a promising class of potent and selective HPK1 inhibitors. The structure-activity relationship data reveals that substitutions on both the pyrazole and the N1-aryl substituent are critical for optimizing potency. The detailed experimental protocols provided herein offer a framework for the evaluation of novel HPK1 inhibitors. The continued exploration of this chemical space holds significant potential for the development of novel immunotherapies for the treatment of cancer. Further investigation into the pharmacokinetic and pharmacodynamic properties of optimized analogs will be crucial for advancing these compounds into clinical development.

References

The HPK1 Signaling Pathway in Jurkat Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3][4] As a member of the Ste20-related protein kinase superfamily, HPK1 is a critical negative regulator of immune cell responses.[2][3][4][5] In T lymphocytes, it functions as an intracellular immune checkpoint, attenuating the strength and duration of T-cell receptor (TCR) signaling.[1][6][7] The human T lymphocyte cell line, Jurkat, is a widely utilized in vitro model to dissect the molecular mechanisms of T-cell activation and, consequently, the regulatory functions of the HPK1 pathway.[1][8][9] Understanding this pathway is paramount for developing novel cancer immunotherapies, as inhibiting HPK1 can enhance T-cell-mediated anti-tumor immunity.[3][10][11]

Core Signaling Pathway of HPK1 in Jurkat Cells

Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, a signaling cascade is initiated that leads to T-cell activation.[1] HPK1 plays a crucial role in dampening this signal.

-

Activation of HPK1 : Following TCR/CD3 stimulation, HPK1 is rapidly activated.[1] This activation involves recruitment to the TCR signaling complex by adaptor proteins and phosphorylation by kinases such as LCK (lymphocyte-specific protein tyrosine kinase).[1][9] Studies in Jurkat cells show that TCR/CD3 stimulation alone is sufficient to induce HPK1 activation within 2 minutes, which then decreases after 10 minutes.[1]

-

Phosphorylation of SLP-76 : The primary and most well-characterized downstream target of activated HPK1 is the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1][8][12] HPK1 directly phosphorylates SLP-76 on a specific serine residue, Ser376.[1][5][12]

-

Recruitment of 14-3-3 Proteins : The phosphorylation of SLP-76 at Ser376 creates a binding site for 14-3-3 proteins.[1][12][13] The binding of the 14-3-3 negative regulator complex to SLP-76 is a key step in the negative feedback loop.[1][12]

-

Signal Termination : The association of SLP-76 with 14-3-3 proteins leads to the ubiquitination of SLP-76 at lysine 30 and its subsequent degradation by the proteasome.[1][14] This degradation destabilizes the TCR signaling complex, effectively terminating the signal and limiting the duration of T-cell activation.[9] Consequently, downstream events such as the activation of PLC-γ1 and ERK1/2 are diminished, leading to reduced production of cytokines like Interleukin-2 (IL-2).[9][12]

HPK1 also interacts with other adapter proteins, such as Grb2 and CrkL, which can synergistically activate the c-Jun N-terminal kinase (JNK) pathway.[15][16]

Quantitative Data Summary

The study of the HPK1 pathway has generated significant quantitative data, particularly concerning the effects of its inhibition or knockout on T-cell function.

Table 1: Effect of HPK1 Knockout/Inhibition on IL-2 Production in Jurkat Cells

| Condition | Stimulus | Fold Increase in IL-2 Production (vs. Control) | Reference |

| HPK1 Knockout (HKO) | Immobilized OKT3 (anti-CD3) | ~4-5 fold | [9] |

| HPK1 Knockout (MAP4K1KO) | anti-CD3/CD28 | Significant increase (exact fold not stated) | [8][17][18] |

| HPK1 Inhibitor (Cpd K) | anti-CD3/CD28 + PGE2/NECA | Dose-dependent increase | [19] |

| HPK1 Inhibitor (KHK-6) | anti-CD3/CD28 | Dose-dependent increase | [20] |

Table 2: IC50 Values of Select HPK1 Inhibitors

| Inhibitor | Assay Type | IC50 Value | Reference |

| ISR-05 | In vitro kinase assay | 24.2 ± 5.07 µM | [2][21] |

| ISR-03 | In vitro kinase assay | 43.9 ± 0.134 µM | [2][21] |

| Compound (±)-2 | Cellular p-SLP76 assay (Jurkat) | 4.6 µM | [22] |

| KHK-6 | In vitro kinase assay | 1 µM | [20] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for fundamental experiments used to investigate the HPK1 pathway in Jurkat cells.

TCR Stimulation of Jurkat Cells

This protocol is foundational for inducing the activation of the HPK1 pathway.

-

Cell Preparation : Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10-20% FBS.[23] Harvest cells in their logarithmic growth phase. Resuspend cells at a density of 2-6 million cells/mL in complete media.[24][25]

-

Antibody Stimulation (Soluble) :

-

Prepare a stimulating antibody cocktail. A common combination is 10 µg/mL of anti-CD3 mAb (clone OKT3) and 1 µg/mL of anti-CD28 mAb (clone 9.3).[1]

-

For maximal activation via crosslinking, 5 µg/mL of a secondary goat anti-mouse IgG can be added.[24]

-

Add the antibody cocktail to the cell suspension.

-

Incubate at 37°C for specified time points (e.g., 2, 5, 10, 30 minutes) depending on the downstream readout.[1][24]

-

Stop the stimulation by adding ice-cold PBS and centrifuging the cells immediately.

-

-

Antibody Stimulation (Plate-Bound) :

-

Coat wells of a tissue culture plate with 10 µg/mL anti-CD3 mAb in PBS. Incubate at 37°C for at least 1 hour.[24]

-

Wash the plate once with sterile PBS to remove unbound antibody.

-

Add the Jurkat cell suspension to the coated wells.

-

Incubate at 37°C for the desired duration (e.g., 24 hours for cytokine production assays).[9]

-

Immunocomplex Kinase Assay for HPK1 Activity

This assay directly measures the catalytic activity of HPK1 immunoprecipitated from cell lysates.

-

Cell Lysis :

-

Following stimulation, lyse cells in a suitable buffer (e.g., 1% Triton X-100 or 1% Nonidet P-40 lysis buffer) containing protease and phosphatase inhibitors.[1]

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Immunoprecipitation :

-

Pre-clear the cell lysate by incubating with Protein A/G-agarose beads.

-

Incubate the pre-cleared lysate (e.g., 100 µg of total protein) with an anti-HPK1 antibody overnight at 4°C with gentle rotation.[1][16]

-

Capture the immune complexes by adding Protein A/G-agarose beads for 1-2 hours.

-

Wash the beads extensively with lysis buffer and then with a kinase assay buffer.

-

-

Kinase Reaction :

-

Resuspend the beads in kinase reaction buffer containing ATP (often radiolabeled [γ-³²P]ATP) and a suitable substrate, such as Myelin Basic Protein (MBP) or Histone H2A.[1][15][26]

-

Incubate the reaction at 30°C for 30 minutes.[15]

-

Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Detection :

Cellular Phosphorylation Assay for SLP-76 (Ser376)

This method quantifies the direct downstream effect of HPK1 activity within intact cells.

-

Cell Treatment and Stimulation :

-

Seed Jurkat cells in a 96-well plate.

-

Pre-treat cells with various concentrations of an HPK1 inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours).[9]

-

Stimulate the cells with an anti-CD3/CD28 antibody complex for a short duration (e.g., 30 minutes) to induce HPK1-mediated SLP-76 phosphorylation.[9][27]

-

-

Quantification by Sandwich ELISA :

-

Lyse the cells.

-

Add the cell lysates to a microplate pre-coated with a specific SLP-76 capture antibody.

-

Incubate to allow the capture antibody to bind total SLP-76.

-

Wash away unbound proteins.

-

Add a detection antibody that specifically recognizes phosphorylated SLP-76 at Ser376 (anti-phospho-SLP76 Ser376).[27]

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

The resulting signal is proportional to the amount of phosphorylated SLP-76, providing a readout of intracellular HPK1 kinase activity.[27]

-

Conclusion

The HPK1 signaling pathway in Jurkat cells serves as a pivotal negative feedback mechanism to control T-cell activation. Its core function involves the phosphorylation of SLP-76, leading to its degradation and the subsequent attenuation of TCR signaling. The detailed protocols and quantitative data presented here provide a framework for researchers to further investigate this pathway. Given its role as an intracellular checkpoint, HPK1 remains a highly attractive and druggable target for the development of next-generation T-cell-based immunotherapies aimed at enhancing anti-tumor immune responses.[3][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jurkat-HPK1-KO-1B3-Cell-Line - Kyinno Bio [kyinno.com]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interaction of Hematopoietic Progenitor Kinase 1 with Adapter Proteins Crk and CrkL Leads to Synergistic Activation of c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. arcusbio.com [arcusbio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. reactionbiology.com [reactionbiology.com]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Dendritic Cell Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune responses. While its function in T lymphocytes is well-documented, recent evidence has illuminated its significant role in controlling the maturation and function of dendritic cells (DCs). As the most potent antigen-presenting cells, DCs are pivotal in initiating and shaping adaptive immunity. This technical guide provides an in-depth exploration of HPK1's function in DC maturation, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Understanding the inhibitory role of HPK1 in DCs opens new avenues for therapeutic intervention, particularly in the fields of immuno-oncology and vaccine development, where enhancing DC function is a primary goal.

HPK1 as a Negative Regulator of Dendritic Cell Maturation

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1] Studies utilizing both genetic knockout models and small molecule inhibitors have consistently demonstrated that the absence or inhibition of HPK1 leads to a hyperactive DC phenotype. This is characterized by enhanced expression of co-stimulatory molecules, increased production of pro-inflammatory cytokines, and a superior capacity to stimulate T cell proliferation.[2][3] This positions HPK1 as a key checkpoint in DC activation, making it an attractive target for immunotherapies aimed at augmenting anti-tumor or anti-viral immunity.

Impact on Co-stimulatory Molecule Expression

Upon maturation, DCs upregulate co-stimulatory molecules such as CD80 and CD86, which are essential for providing the second signal for T cell activation. In the absence of HPK1, DCs exhibit significantly higher levels of these molecules following stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).

| Cell Type | Condition | CD80 Expression Change | CD86 Expression Change | Reference |

| Murine HPK1-/- BMDCs | LPS Stimulation | Increased MFI | Increased MFI | [4] |

| Human Monocyte-Derived DCs | HPK1 Inhibitor + IFN-γ | Enhanced Expression | Enhanced Expression | [2] |

| Murine BMDCs | HPK1 Inhibitor (NDI-101150) + LPS | Dose-dependent increase in MFI | Dose-dependent increase in MFI | [4] |

| Human Monocyte-Derived DCs | Standard Maturation Cocktail | MFI: 316.2 (GM-CSF+IL4) | MFI: 390.6 (GM-CSF+IL4) | [4] |

MFI: Mean Fluorescence Intensity; BMDCs: Bone Marrow-Derived Dendritic Cells

Enhancement of Pro-inflammatory Cytokine Production

HPK1 also curtails the production of key pro-inflammatory cytokines that are crucial for shaping the nature of the T cell response. DCs lacking HPK1 secrete higher levels of IL-12, a cytokine critical for Th1 polarization, as well as other inflammatory mediators like TNF-α and IL-6.

| Cell Type | Condition | IL-12p70 Production | IL-6 Production | TNF-α Production | IL-1β Production | Reference |

| Murine HPK1-/- BMDCs | LPS Stimulation | Significantly Increased | Significantly Increased | Significantly Increased | - | [3] |

| Human Monocyte-Derived DCs | HPK1 Inhibitor + LPS + IFN-γ | - | - | - | Increased | [2] |

| Murine BMDCs | HPK1 Inhibitor (NDI-101150) + LPS | Up to 3-fold increase | Up to 3-fold increase | Up to 3-fold increase | Up to 5-fold increase | [4] |

| Elderly Human MoDCs | LPS/IFN-γ Stimulation | Secreted | Secreted | Secreted | - | [5] |

MoDCs: Monocyte-Derived Dendritic Cells

HPK1 Signaling in Dendritic Cells

While the precise signaling cascade of HPK1 in dendritic cells is an area of active investigation, it is thought to mirror its well-characterized pathway in T cells.[6] In T cells, upon T cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the downstream signaling required for full T cell activation.[6][8] It is hypothesized that a similar mechanism involving the phosphorylation of SLP-76 or a related adaptor protein occurs in DCs following activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This negative feedback loop likely impacts the activation of key transcription factors such as NF-κB and AP-1, which are critical for the expression of co-stimulatory molecules and pro-inflammatory cytokines.[1][9][10][11]

Caption: HPK1 Signaling Pathway in Dendritic Cells.

Experimental Protocols

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of immature DCs from murine bone marrow precursors.

Materials:

-

Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

Recombinant murine Interleukin-4 (IL-4) (optional).

-

70% Ethanol.

-

Sterile PBS.

-

ACK lysis buffer (optional).

Procedure:

-

Euthanize a 6- to 8-week-old mouse according to institutional guidelines.

-

Sterilize the mouse's hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.

-

In a sterile laminar flow hood, cut the ends of the bones and flush the bone marrow with cRPMI using a 25-gauge needle and a 10 mL syringe.

-

Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cells at 300 x g for 5-7 minutes at 4°C.

-

If necessary, lyse red blood cells by resuspending the pellet in ACK lysis buffer for 1-2 minutes, then neutralize with cRPMI.

-

Wash the cells with cRPMI and resuspend in cRPMI supplemented with 20 ng/mL GM-CSF and optionally 10 ng/mL IL-4.[12]

-

Plate the cells in non-tissue culture-treated 100 mm dishes at a density of 2 x 10^6 cells/mL in a total volume of 10 mL.

-

Incubate at 37°C in a 5% CO2 incubator.

-

On day 3, add 10 mL of fresh cRPMI containing 20 ng/mL GM-CSF (and 10 ng/mL IL-4 if used) to each plate.

-

On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells.

-

Re-plate the cells in fresh cRPMI with cytokines. Immature BMDCs are typically ready for use on day 7-8.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. arcusbio.com [arcusbio.com]

- 3. Proteomics of Human Dendritic Cell Subsets Reveals Subset-Specific Surface Markers and Differential Inflammasome Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elderly dendritic cells respond to LPS/IFN-γ and CD40L stimulation despite incomplete maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

Hpk1-IN-32: A Technical Guide to its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor Hpk1-IN-32 and its role in modulating cytokine release. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] Its inhibition has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[2] this compound is a potent and selective inhibitor of HPK1, and understanding its effect on cytokine production is paramount for its development as a therapeutic agent.

Core Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of HPK1. In the context of T-cell receptor (TCR) signaling, HPK1 acts as a brake by phosphorylating the adaptor protein SLP-76 at Serine 376.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent attenuation of the T-cell activation signal.[4] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining and amplifying the TCR signal, leading to enhanced T-cell activation and proliferation, and consequently, increased cytokine production.[4][5]

Quantitative Data on this compound Activity

While extensive quantitative data on the effect of this compound on a wide range of cytokines is not yet publicly available, its potency has been determined by its ability to inhibit the phosphorylation of SLP-76 in a cellular context.

| Compound | Assay | Cell Line | IC50 |

| This compound | Cellular pSLP76 activity | Jurkat | 65 nM[6] |

This data indicates that this compound is a potent inhibitor of its direct target in a relevant cell-based assay. Based on the known function of HPK1, inhibition of pSLP76 is expected to correlate with an increase in the production of key pro-inflammatory cytokines.

Expected Effects on Cytokine Release

Inhibition of HPK1 by small molecules has been consistently shown to increase the secretion of several key cytokines involved in the anti-tumor immune response. While specific data for this compound is pending, the following table summarizes the expected effects based on studies with other potent HPK1 inhibitors and genetic knockout models.

| Cytokine | Expected Effect of this compound | Rationale |

| Interleukin-2 (IL-2) | Significant Increase | HPK1 inhibition leads to enhanced T-cell proliferation and survival, which is largely driven by IL-2.[4][5] |

| Interferon-gamma (IFN-γ) | Significant Increase | As a key effector cytokine of Th1 cells and cytotoxic T lymphocytes, IFN-γ production is upregulated upon enhanced T-cell activation.[7] |

| Tumor Necrosis Factor-alpha (TNF-α) | Increase | TNF-α is another pro-inflammatory cytokine produced by activated T-cells, and its secretion is expected to rise with HPK1 inhibition.[8] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Increase | Some studies with HPK1 inhibitors have shown an increase in GM-CSF, a cytokine involved in myeloid cell activation.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on cytokine release.

In Vitro T-Cell Stimulation and Cytokine Measurement

This protocol is adapted from studies on similar HPK1 inhibitors and is suitable for assessing the effect of this compound on cytokine release from Jurkat cells or peripheral blood mononuclear cells (PBMCs).[3]

1. Cell Culture and Preparation:

-

Jurkat Cells: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the isolated cells in complete RPMI-1640 medium.

2. T-Cell Stimulation:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at a concentration of 2 µg/mL in PBS overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibody.

-

Seed the Jurkat cells or PBMCs at a density of 2 x 10^5 cells per well.

-

Add this compound at various concentrations (e.g., a dose-response from 1 nM to 10 µM) to the respective wells. Include a DMSO vehicle control.

-

Add soluble anti-CD28 antibody at a concentration of 4 µg/mL to each well to provide co-stimulation.[3]

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

3. Cytokine Analysis:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Collect the supernatant for cytokine analysis.

-

Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISA kits according to the manufacturer's instructions.

Western Blot for pSLP-76 Inhibition

This protocol allows for the direct measurement of this compound's inhibitory effect on its immediate downstream target.

1. Cell Treatment and Lysis:

-

Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSLP-76 (Ser376) and total SLP-76 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing cytokine release.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Discovery and synthesis of novel HPK1 inhibitors

An In-depth Technical Guide to the Discovery and Synthesis of Novel HPK1 Inhibitors

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells.[3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and attenuates downstream signaling, leading to reduced T-cell activation, proliferation, and cytokine production.[5][6] This immunosuppressive role makes HPK1 a compelling target for cancer immunotherapy.[5][7] By inhibiting HPK1, it is possible to enhance the immune system's ability to recognize and eliminate tumor cells, a strategy that has shown promise in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors.[8][9]

The HPK1 Signaling Pathway

HPK1 is a key node in the T-cell signaling cascade. Following TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated.[4][10] Its primary substrate is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[8][10] HPK1 phosphorylates SLP-76 at Serine 376, which creates a binding site for 14-3-3 proteins.[4] This interaction leads to the dissociation of the SLP-76 signaling complex and subsequent proteasomal degradation of SLP-76, effectively dampening the T-cell activation signal.[8][11] The inhibition of HPK1 kinase activity prevents this phosphorylation event, thereby sustaining TCR signaling, promoting T-cell activation, and increasing the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[8][9]

Discovery of Novel HPK1 Inhibitors

The development of small-molecule HPK1 inhibitors has been a focus of recent drug discovery efforts. Strategies range from high-throughput screening (HTS) to structure-based virtual screening and rational drug design.[12][13] These efforts have led to the identification of several distinct chemical scaffolds with potent and selective HPK1 inhibitory activity. A key challenge is achieving selectivity against other kinases in the MAP4K family to avoid unintended side effects.[2][8] Several promising inhibitors have progressed into clinical trials, including CFI-402411, BGB-15025, and NDI-101150.[1][14]

Quantitative Data of Selected HPK1 Inhibitors

| Compound Name/Series | HPK1 IC₅₀ | Cellular pSLP-76 Inhibition | Cellular IL-2 Secretion | Reference |

| CFI-402411 | 4.0 ± 1.3 nM | - | - | [10] |

| NDI-101150 | Potent & Selective | - | - | [1][15] |

| BGB-15025 | Potent | Potent Inhibition | Enhances IL-2 | [14][16] |

| Compound 3a (3-cyano-quinoline) | 48 nM | Effective Inhibition | Enhanced Secretion | [17] |

| Compound 16 (Spiro analogue) | - | - | - | [8] |

| A-745 | Potent & Selective | - | Augmented Production | [18] |

| ISR-05 | 24.2 ± 5.07 µM | - | - | [13] |

| ISR-03 | 43.9 ± 0.134 µM | - | - | [13] |

| Diaminopyrimidine Carboxamides | Potent | EC₅₀ = 226 nM (Compound 1) | Robust Release | [11] |

Note: Specific quantitative data for many clinical candidates are not publicly disclosed.

Experimental Protocols

The evaluation of novel HPK1 inhibitors involves a cascade of biochemical and cellular assays to determine potency, selectivity, and functional consequences of target engagement.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[19]

Methodology:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO vehicle control).

-

Enzyme Addition: Add 2 µL of purified recombinant HPK1 enzyme.

-

Substrate Initiation: Add 2 µL of a substrate/ATP mix (e.g., Myelin Basic Protein as substrate).

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

-

Readout: Measure luminescence using a plate reader. The signal is proportional to HPK1 activity. IC₅₀ values are determined from dose-response curves.[19]

Cellular Phosphorylation Assay (pSLP-76)

This assay measures the direct downstream effect of HPK1 inhibition in a cellular context by quantifying the phosphorylation of its substrate, SLP-76, at Ser376.[16][20]

Methodology:

-

Cell Culture: Use Jurkat T-cells, which endogenously express the TCR and HPK1.[16]

-

Compound Treatment: Pre-incubate cells with various concentrations of the HPK1 inhibitor for 1-2 hours.

-

Cell Stimulation: Activate the T-cell receptor by adding anti-CD3/anti-CD28 antibodies.

-

Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

-

Quantification (ELISA): Use a sandwich ELISA to quantify phosphorylated SLP-76 (Ser376). A capture antibody specific for total SLP-76 is coated on the plate, and a detection antibody specific for the phosphorylated form is used for detection.[16]

-

Analysis: The reduction in the pSLP-76 signal relative to stimulated, vehicle-treated cells indicates the inhibitor's cellular potency.

Cytokine Release Assay (IL-2)

This functional assay measures the downstream consequence of enhanced T-cell signaling by quantifying the secretion of the cytokine IL-2.[20]

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

-

Treatment and Stimulation: Plate PBMCs and treat with HPK1 inhibitors. Stimulate the cells with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

-

Immunosuppression Reversal (Optional): To mimic the tumor microenvironment, an immunosuppressive agent like Prostaglandin E2 (PGE2) can be added. The ability of the inhibitor to reverse this suppression is a key functional measure.[9]

-

Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

-

Quantification: Measure the concentration of IL-2 in the supernatant using ELISA or other immunoassays (e.g., AlphaLISA).[6]

In Vivo Studies

Preclinical evaluation in animal models is crucial to assess the therapeutic potential of HPK1 inhibitors.

Methodology:

-

Model System: Use syngeneic mouse tumor models (e.g., CT26 or MC38 colon carcinoma), where the mice have a competent immune system.[8]

-

Dosing: Administer the HPK1 inhibitor orally according to a predetermined schedule.

-

Efficacy Measurement: Monitor tumor growth over time. Tumor growth inhibition (TGI) is the primary efficacy endpoint.

-

Pharmacodynamic (PD) Analysis: Collect tumors and spleens to analyze biomarkers. This can include measuring pSLP-76 levels in T-cells to confirm target engagement and analyzing the tumor immune infiltrate (e.g., CD8+ T-cell numbers) by flow cytometry.[9][20]

-

Combination Studies: Evaluate the inhibitor in combination with checkpoint blockade antibodies (e.g., anti-PD-1) to assess synergistic anti-tumor effects.[8][9]

Conclusion

HPK1 has emerged as a highly validated target for cancer immunotherapy due to its role as a negative regulator of T-cell function.[1] The discovery of potent and selective small-molecule inhibitors has demonstrated that blocking HPK1's kinase activity can enhance anti-tumor immunity in preclinical models.[9] Current research focuses on optimizing the drug-like properties of these inhibitors, improving their selectivity, and understanding their full potential in clinical settings.[2][13] The ongoing clinical trials of compounds like NDI-101150, CFI-402411, and BGB-15025 will be crucial in determining the therapeutic utility of HPK1 inhibition for patients with advanced solid tumors.[14][21] The continued development of novel HPK1 inhibitors represents a promising frontier in immuno-oncology.[1]

References

- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 2. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 15. ascopubs.org [ascopubs.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biofeng.com [biofeng.com]

- 20. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nimbustx.com [nimbustx.com]

HPK1 as a Negative Regulator in Antitumor Immunity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of antitumor immunity.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening the signaling cascades downstream of the T cell receptor (TCR) and other immune-activating receptors.[2][4][5] Its inhibitory role across various immune cell types, including T cells, dendritic cells (DCs), and B cells, makes it a compelling target for cancer immunotherapy.[5][6][7] Pharmacological inhibition or genetic ablation of HPK1 has been shown to enhance T cell activation, increase cytokine production, and promote robust antitumor responses, both as a monotherapy and in combination with existing checkpoint inhibitors.[3][6][8] This guide provides a comprehensive overview of HPK1's function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

The Core Role of HPK1 in Immune Regulation

HPK1 is a serine/threonine kinase that acts as a crucial node in attenuating immune responses to prevent excessive inflammation and maintain homeostasis.[4] However, in the context of cancer, this regulatory function can be co-opted by tumors to evade immune surveillance.[1]

Negative Regulation of T Cell Receptor (TCR) Signaling